N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-4-2-6-17-8)13-9-7-3-1-5-12-11(7)16-14-9/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXKBIHWZHXEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent . The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide in cancer treatment. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant anti-proliferative activity in vitro against human melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. This antimicrobial efficacy is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxazole and thiophene rings have been systematically studied to enhance potency and selectivity against target enzymes or receptors .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methodologies, including cyclization reactions involving thiophene derivatives and oxazole precursors. Derivatives of this compound have been synthesized to improve solubility and bioavailability while maintaining biological activity .
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. It can be utilized as a building block for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in these applications .
Case Studies
Mechanism of Action
The mechanism of action of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and interfering with its catalytic activity . This inhibition can disrupt key signaling pathways involved in cell growth and survival, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other isoxazole and pyridine derivatives, though substituents critically influence biological activity. Below is a comparative analysis with key analogs:
Key Differences and Implications
Core Structure: The target compound’s [1,2]oxazolo[5,4-b]pyridine scaffold differs from 10f/5’s [1,2]oxazolo[4,5-d]pyrimidine core. This variation in ring fusion position may alter kinase selectivity or metabolic stability. RM-33 incorporates a triazepinone ring, which likely enhances its ability to inhibit cytokine production compared to simpler bicyclic systems .
Substituents: The thiophene-2-carboxamide group in the target compound replaces the oxadiazole or pyridylmethyl groups in 10f/5. RM-33’s methyl and tetrahydrotriazepinone substituents contribute to its unique kinase inhibition profile, particularly against ERK1/p38g .
Biological Activity: While 10f/5 promotes splenocyte proliferation (pro-inflammatory), RM-33 exhibits anti-inflammatory effects via cytokine suppression. This dichotomy highlights how minor structural changes can invert functional outcomes. The target compound’s activity remains speculative but may occupy an intermediate niche due to its hybrid structure.
Physicochemical Properties :
- The purity (95%) and molecular weight (~197–348 g/mol) of analogs like 3-methyl-6-(pyridin-3-yl)-... (197.20 g/mol) suggest favorable drug-likeness metrics, though the target compound’s larger size (inferred from its structure) may affect bioavailability .
Biological Activity
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of oxazole, pyridine, and thiophene rings. Its molecular formula is with a molecular weight of 224.22 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting the phosphoinositide 3-kinase (PI3K) pathways. This pathway is crucial in regulating cell growth and survival, making it a significant target in cancer therapy and other diseases related to cellular proliferation .
In Vitro Studies
In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For example, it has shown inhibitory effects on human neuroblastoma SH-SY5Y cells, indicating its role as a promising candidate for further development in cancer therapeutics .
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds similar to this compound. A notable study reported on the synthesis and evaluation of oxazole-containing compounds that demonstrated significant inhibitory activity against specific enzymes involved in cancer progression. The findings are summarized in the table below:
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| 32b | hAC | 0.025 | SH-SY5Y |
| 12k | AMPK | 0.018 | NRK-49F |
| 12q | AMPK | 0.002 | NRK-49F |
This data illustrates the potential of derivatives of this compound in inhibiting critical pathways associated with cancer cell survival .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves using 2-aminopyridin-3-ol and anilines under specific reaction conditions to yield the desired compound. The use of ionic liquids such as [BMIM]BF4 has been noted to enhance reaction efficiency and yield.
Q & A
Q. What are the standard synthetic routes for N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves three key steps:
- Isoxazole ring formation : Cyclization of precursors (e.g., nitrile oxides with alkenes) under acidic or basic conditions .
- Thiophene functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides to introduce the carboxamide group .
- Coupling : Amide bond formation between the isoxazole and thiophene moieties via oxalyl chloride or carbodiimide-mediated coupling . Optimization strategies : Use of catalysts (e.g., palladium for cross-coupling), solvent selection (DMF or toluene for stability), and purification via recrystallization or chromatography to achieve >95% purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the isoxazole and thiophene rings .
- HPLC-MS : To assess purity (>95%) and detect byproducts from incomplete coupling reactions .
- X-ray crystallography : For unambiguous structural confirmation, especially when stereochemical ambiguities arise .
Q. How does the electronic configuration of this compound influence its reactivity in substitution or oxidation reactions?
The electron-rich thiophene and isoxazole rings enable:
- Electrophilic substitution : Reactivity at the thiophene 5-position due to electron-donating carboxamide groups .
- Oxidation : Thiophene sulfur can form sulfoxides/sulfones under controlled KMnO₄ conditions, altering solubility and bioactivity . Computational studies (DFT) are recommended to predict reactive sites and guide functionalization .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., immune suppression vs. stimulation) be resolved for this compound?
Contradictions may arise from:
- Dose-dependent effects : Low doses may stimulate splenocyte proliferation (via ERK/p38 modulation), while high doses suppress TNF-α/IL-6 .
- Structural analogs : Compare activity with derivatives lacking the thiophene carboxamide group to isolate pharmacophores . Methodology : Use CRISPR libraries to identify genetic modifiers (e.g., immune pathway genes) and validate via siRNA knockdowns .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?
- In vitro : Primary glioblastoma (GBM) cell assays with IC₅₀ determination (e.g., ~200 nM in GBM vs. no toxicity in normal fibroblasts) .
- In vivo : Xenograft models with pharmacokinetic profiling to assess blood-brain barrier penetration.
- Mechanistic tools : CRISPR/Cas9 screens to identify target genes, complemented by phosphoproteomics to map signaling pathways .
Q. How do solvent and catalyst choices impact the efficiency of metal-free synthetic routes for this compound?
Metal-free routes (e.g., using CTAB and iodosobenzene in water) avoid heavy-metal contamination but require:
- Solvent optimization : Water for eco-friendly synthesis vs. DMSO for higher yields in oxidation steps .
- Catalyst tuning : CTAB enhances micellar catalysis, improving regioselectivity in isoxazole-thiophene coupling . Key metric : Compare reaction yields (60–85%) and E-factor (waste-to-product ratio) across methods .
Q. What computational methods are most reliable for predicting interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Glide for binding affinity estimation with enzymes (e.g., COX-2) or kinases .
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Train on analogs with known IC₅₀ values to predict bioactivity .
Comparative Analysis
Q. How does this compound’s bioactivity compare to structurally similar isoxazole-thiophene hybrids?
Unique advantage : The dual heterocyclic system in this compound enhances π-π stacking with biological targets, improving binding affinity .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or ring-opening)?
- Temperature control : Maintain <60°C during cyclization to prevent isoxazole ring degradation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to block unwanted nucleophilic attacks .
- Flow chemistry : Continuous reactors minimize residence time, reducing dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
